molecular formula C13H18N2 B2406317 2-(tert-pentyl)-1H-indol-5-amine CAS No. 2138356-38-2

2-(tert-pentyl)-1H-indol-5-amine

Cat. No.: B2406317
CAS No.: 2138356-38-2
M. Wt: 202.301
InChI Key: BGJIDVCYKRKQNT-UHFFFAOYSA-N
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Description

2-(tert-pentyl)-1H-indol-5-amine is an organic compound that belongs to the class of indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The structure of this compound consists of an indole core with a tert-pentyl group attached to the nitrogen atom and an amine group at the 5-position.

Scientific Research Applications

2-(tert-pentyl)-1H-indol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Target of Action

The compound 2-(tert-pentyl)-1H-indol-5-amine, also known as 2-(2-methylbutan-2-yl)-1H-indol-5-amine, is structurally similar to the compound tert-Amyl alcohol (TAA) or 2-methylbutan-2-ol . TAA is known to be a positive allosteric modulator for GABA A receptors . Therefore, it is plausible that this compound may also interact with GABA A receptors.

Mode of Action

As a positive allosteric modulator, this compound would likely enhance the function of GABA A receptors . This could result in an increase in the frequency or duration of the receptor’s channel openings, thereby enhancing the flow of chloride ions into the neuron and leading to hyperpolarization of the neuron. This would decrease the neuron’s excitability, leading to an overall inhibitory effect on neurotransmission.

Biochemical Pathways

The primary biochemical pathway affected by this compound would be the GABAergic pathway . By enhancing the function of GABA A receptors, the compound would increase inhibitory neurotransmission, which could have various downstream effects depending on the specific neural circuits involved.

Pharmacokinetics

Based on its structural similarity to taa, it may have similar adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The molecular and cellular effects of this compound’s action would likely involve a decrease in neuronal excitability due to enhanced inhibitory neurotransmission . This could potentially result in sedative, anxiolytic, or anticonvulsant effects, among others.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-pentyl)-1H-indol-5-amine can be achieved through several synthetic routes. One common method involves the alkylation of indole with tert-pentyl halides in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Another approach involves the reductive amination of 5-nitroindole with tert-pentylamine. This method requires a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the nitro group to an amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-pentyl)-1H-indol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole-5-carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro or carbonyl groups present in the molecule to amines or alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, leading to the formation of various substituted indoles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

Major Products

The major products formed from these reactions include indole-5-carboxylic acids, substituted indoles, and various amine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-butyl)-1H-indol-5-amine
  • 2-(tert-amyl)-1H-indol-5-amine
  • 2-(tert-hexyl)-1H-indol-5-amine

Uniqueness

2-(tert-pentyl)-1H-indol-5-amine is unique due to its specific tert-pentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall behavior in chemical and biological systems.

Properties

IUPAC Name

2-(2-methylbutan-2-yl)-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-4-13(2,3)12-8-9-7-10(14)5-6-11(9)15-12/h5-8,15H,4,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJIDVCYKRKQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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